rac 2-Isopropyl pentanoic acid ethyl ester
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Overview
Description
rac 2-Isopropyl pentanoic acid ethyl ester: is a biochemical compound with the molecular formula C10H20O2 and a molecular weight of 172.26 . . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Isopropyl pentanoic acid ethyl ester typically involves the esterification of 2-isopropyl pentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with controlled temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: rac 2-Isopropyl pentanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-isopropyl pentanoic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized products under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Major Products Formed:
Hydrolysis: 2-Isopropyl pentanoic acid and ethanol.
Reduction: 2-Isopropyl pentanol.
Oxidation: Various carboxylic acids depending on the specific conditions.
Scientific Research Applications
rac 2-Isopropyl pentanoic acid ethyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: Used as a biochemical reagent for studying protein interactions and functions.
Pharmaceutical Research: Investigated for its potential therapeutic properties and as a reference compound in drug development.
Industrial Applications: Used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of rac 2-Isopropyl pentanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
rac 2-Isopropyl pentanoic acid ethyl ester is structurally similar to other esters and carboxylic acids, such as:
Valproic Acid: A potent anticonvulsant used in the treatment of epilepsy.
2-Isopropyl Pentanoic Acid: The parent acid of the ester, used in various chemical syntheses.
Uniqueness: this compound is unique due to its specific structural configuration and its applications in proteomics research . Its ability to undergo various chemical reactions and its use as an intermediate in industrial processes further highlight its versatility .
Properties
CAS No. |
1802338-89-1 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
ethyl 2-propan-2-ylpentanoate |
InChI |
InChI=1S/C10H20O2/c1-5-7-9(8(3)4)10(11)12-6-2/h8-9H,5-7H2,1-4H3 |
InChI Key |
SXHUANSWDKWFAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)C)C(=O)OCC |
Origin of Product |
United States |
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